molecular formula C17H12N2O2 B12903949 5-Benzoyl-4-(4-methylphenyl)-3H-pyrazol-3-one CAS No. 64591-50-0

5-Benzoyl-4-(4-methylphenyl)-3H-pyrazol-3-one

Cat. No.: B12903949
CAS No.: 64591-50-0
M. Wt: 276.29 g/mol
InChI Key: UXCDPQXAYWYVMY-UHFFFAOYSA-N
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Description

5-Benzoyl-4-(p-tolyl)-3H-pyrazol-3-one is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzoyl-4-(p-tolyl)-3H-pyrazol-3-one typically involves the cyclization of appropriate precursors. One common method is the reaction of benzoyl chloride with p-tolylhydrazine, followed by cyclization with an appropriate diketone under acidic or basic conditions. The reaction conditions often include refluxing in a suitable solvent such as ethanol or acetic acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the process.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Manganese dioxide in an organic solvent.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents or nucleophiles under controlled temperature and solvent conditions.

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Benzoyl-4-(p-tolyl)-3H-pyrazol-3-one involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways depend on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

  • 4-Phenyl-3H-pyrazol-3-one
  • 5-Benzoyl-4-phenyl-3H-pyrazol-3-one
  • 4-(p-Tolyl)-3H-pyrazol-3-one

Comparison: 5-Benzoyl-4-(p-tolyl)-3H-pyrazol-3-one is unique due to the presence of both benzoyl and p-tolyl groups, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific applications.

Properties

CAS No.

64591-50-0

Molecular Formula

C17H12N2O2

Molecular Weight

276.29 g/mol

IUPAC Name

5-benzoyl-4-(4-methylphenyl)pyrazol-3-one

InChI

InChI=1S/C17H12N2O2/c1-11-7-9-12(10-8-11)14-15(18-19-17(14)21)16(20)13-5-3-2-4-6-13/h2-10H,1H3

InChI Key

UXCDPQXAYWYVMY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N=NC2=O)C(=O)C3=CC=CC=C3

Origin of Product

United States

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